molecular formula C8H12O B11926508 2-Cyclopropyl-4-pentyn-2-ol

2-Cyclopropyl-4-pentyn-2-ol

Cat. No.: B11926508
M. Wt: 124.18 g/mol
InChI Key: ACLUVCXYRQYQHX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-pentyn-2-ol is an organic compound with the molecular formula C8H12O It is characterized by the presence of a cyclopropyl group and a pentyn-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropyl-4-pentyn-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with acetylene in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclopropyl-substituted alkanes or alkenes, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Cyclopropyl alkanes, alkenes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-4-pentyn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-pentyn-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-2-ol: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylmethanol: Contains a cyclopropyl group but lacks the pentyn-2-ol moiety.

Uniqueness

2-Cyclopropyl-4-pentyn-2-ol is unique due to the combination of the cyclopropyl group and the pentyn-2-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-cyclopropylpent-4-yn-2-ol

InChI

InChI=1S/C8H12O/c1-3-6-8(2,9)7-4-5-7/h1,7,9H,4-6H2,2H3

InChI Key

ACLUVCXYRQYQHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1CC1)O

Origin of Product

United States

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